molecular formula C13H13FN2O B1385777 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone CAS No. 1152867-99-6

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone

Cat. No.: B1385777
CAS No.: 1152867-99-6
M. Wt: 232.25 g/mol
InChI Key: QBBWLGIFBSASET-UHFFFAOYSA-N
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Description

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group and a pyrazolyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-amino-acetophenone in the presence of acetonitrile as a solvent. The reaction mixture is stirred in a closed vessel at room temperature for six days. The resulting white precipitate is filtered off, washed with acetonitrile, and dried in air .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Comparison with Similar Compounds

Uniqueness: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone is unique due to the presence of a fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with specific biological activities and chemical reactivity.

Properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-8-6-9(2)16(15-8)13-5-4-11(10(3)17)7-12(13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBWLGIFBSASET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C(=O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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